

An In-depth Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methoxy-3-methylbenzoic acid

Cat. No.: B065849

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Bromo-5-methoxy-3-methylbenzoic acid**, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific compound, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Core Compound Information

2-Bromo-5-methoxy-3-methylbenzoic acid is a halogenated and methylated derivative of methoxybenzoic acid. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds.

Property	Value	Source
CAS Number	174417-54-0	[1]
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	Calculated
IUPAC Name	2-bromo-5-methoxy-3-methylbenzoic acid	[1]
Physical Form	Solid	[1]
Purity	95%	[1]
Storage Temperature	2-8°C, sealed in dry conditions	[1]

Spectroscopic and Physicochemical Properties

While specific, experimentally-derived spectroscopic data for **2-Bromo-5-methoxy-3-methylbenzoic acid** is not widely published, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data.[\[2\]](#) For reference, the spectroscopic data for the closely related, non-methylated analog, 2-Bromo-5-methoxybenzoic acid, is available.

Table of InChI Identifiers for **2-Bromo-5-methoxy-3-methylbenzoic acid**

Identifier	Code
InChI	1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)
InChI Key	OEHDWSKLTWRFOM-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **2-Bromo-5-methoxy-3-methylbenzoic acid** is not currently available in the public literature. However, based on established organic chemistry principles and published syntheses of analogous compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A logical approach to the synthesis of **2-Bromo-5-methoxy-3-methylbenzoic acid** involves two key steps:

- Bromination of a suitable precursor: Starting with 5-methoxy-3-methylbenzoic acid, a regioselective bromination at the 2-position would yield the desired product.
- Esterification, Bromination, and Hydrolysis: An alternative route could involve the esterification of 5-methoxy-3-methylbenzoic acid to its methyl ester, followed by bromination and subsequent hydrolysis to the carboxylic acid.

Below is a detailed, proposed experimental protocol for the direct bromination route.

Proposed Experimental Protocol: Synthesis of **2-Bromo-5-methoxy-3-methylbenzoic acid**

Materials:

- 5-methoxy-3-methylbenzoic acid
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane

Procedure:

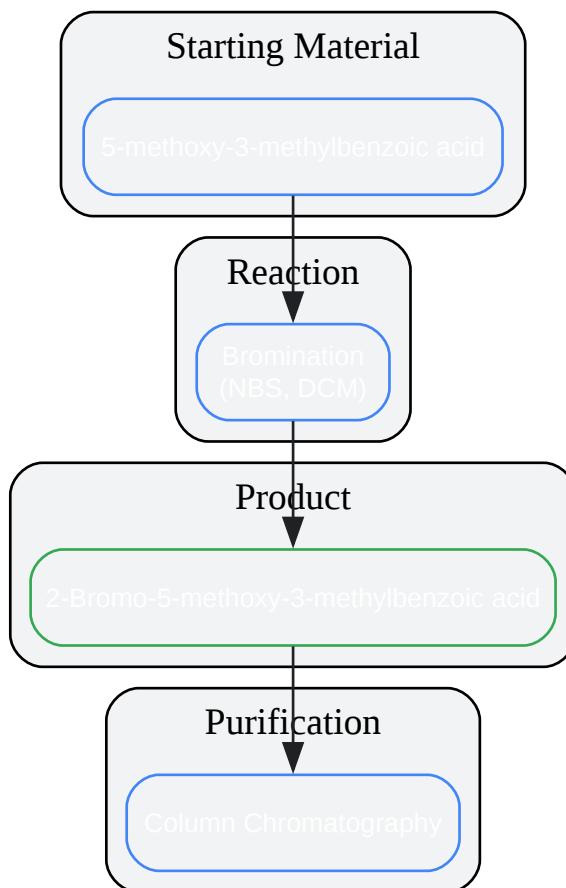
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-3-methylbenzoic acid in dichloromethane.

- **Bromination:** Add N-Bromosuccinimide (1.1 equivalents) to the solution. The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
- **Characterization:** The structure of the purified **2-Bromo-5-methoxy-3-methylbenzoic acid** should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Applications and Biological Activity

While there is no specific information on the applications or biological activity of **2-Bromo-5-methoxy-3-methylbenzoic acid**, the applications of its non-methylated analog, 2-Bromo-5-methoxybenzoic acid, can provide insights into its potential uses.

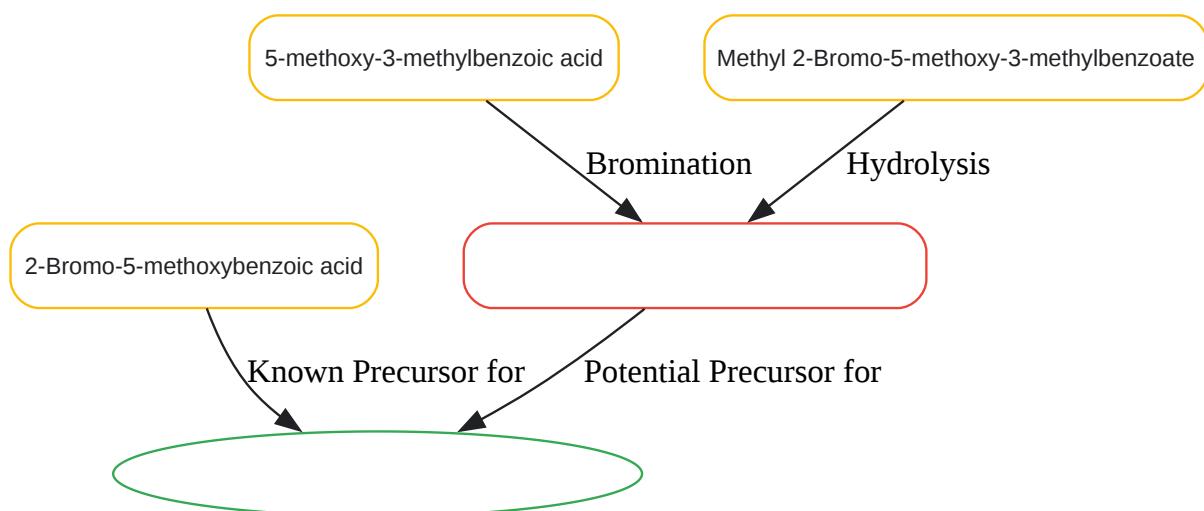
2-Bromo-5-methoxybenzoic acid is utilized as an intermediate in the synthesis of:


- **Urolithin derivatives:** These compounds are metabolites of ellagitannins and have shown antiproliferative and anti-aromatase activity.
- **Substituted aminobenzacridines:** These have been investigated for their potential biological activities.
- **Isoindolinone derivatives:** A class of compounds with a wide range of biological activities.
- **Divalent metal transporter 1 (DMT1) inhibitors:** Benzylisothioureas synthesized from this acid have shown potent inhibitory activity.^[3]

Given these applications for a closely related compound, it is plausible that **2-Bromo-5-methoxy-3-methylbenzoic acid** could serve as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The addition of the methyl group

could influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Visualizations


Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-Bromo-5-methoxy-3-methylbenzoic acid**.

Logical Relationship of Related Compounds

[Click to download full resolution via product page](#)

Caption: Logical relationships of the target compound to its potential precursors and analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methoxy-3-methylbenzoic acid | 174417-54-0 [sigmaaldrich.com]
- 2. 174417-54-0|2-Bromo-5-methoxy-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methoxy-3-methylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065849#literature-review-of-2-bromo-5-methoxy-3-methylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com